2-Bromo-6-chlorobenzo[d]oxazole
Description
Foundational Significance of Benzo[d]oxazole Frameworks in Heterocyclic Chemistry
The benzo[d]oxazole core, a bicyclic system comprising a fused benzene (B151609) and oxazole (B20620) ring, is a prominent feature in numerous natural products and synthetic compounds. nih.gov Its aromatic nature confers a degree of stability, while the presence of heteroatoms (nitrogen and oxygen) and specific reactive sites allows for extensive functionalization. chemicalbook.com This structural motif is recognized as a "privileged scaffold" in medicinal chemistry, as its derivatives are known to exhibit a wide array of biological activities. nih.govnih.gov The versatility of the benzo[d]oxazole framework makes it a valuable building block for the development of new pharmaceuticals and functional organic materials. nih.gov
Strategic Role of Halogen Substituents (Bromine and Chlorine) in Modulating Reactivity and Synthetic Utility of Aromatic Heterocycles
The introduction of halogen substituents, such as bromine and chlorine, onto an aromatic heterocycle like benzo[d]oxazole has profound effects on its chemical behavior. Halogens are electron-withdrawing groups, which can influence the electron density distribution within the aromatic system. This electronic modulation affects the molecule's reactivity towards both electrophilic and nucleophilic substitution reactions.
Crucially, the bromine atom at the 2-position of the oxazole ring and the chlorine atom on the benzene ring serve as versatile synthetic handles. The carbon-bromine bond, in particular, is a key site for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental transformations in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com The presence of the chlorine atom further modifies the electronic landscape of the benzene ring and can also participate in certain substitution reactions, albeit generally under more forcing conditions than the C-Br bond.
Scope and Academic Research Trajectory of 2-Bromo-6-chlorobenzo[d]oxazole as a Model Compound
While extensive research has been conducted on the broader class of halogenated benzo[d]oxazoles, specific academic studies focusing solely on this compound (CAS Number: 1254123-54-0) are limited. chemicalbook.combldpharm.comfluorochem.co.ukparchem.com However, its structure encapsulates the key features that make halogenated heterocycles valuable research tools. The distinct reactivity of the bromo- and chloro-substituents, coupled with their specific placement on the benzo[d]oxazole core, makes this compound an excellent model for studying the regioselectivity of various chemical transformations.
The academic trajectory for a compound like this compound is likely to involve its use as a versatile intermediate in the synthesis of more complex molecules. Researchers can exploit the differential reactivity of the two halogen atoms to sequentially introduce different functional groups, leading to a diverse library of novel benzo[d]oxazole derivatives for screening in drug discovery programs or for the development of new materials with tailored electronic or photophysical properties.
Historical Context of Benzo[d]oxazole Synthesis and Functionalization
The synthesis of benzo[d]oxazoles has a rich history, with the first preparations dating back to the late 19th century. Early methods often involved the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. nih.gov Over the decades, a plethora of synthetic methodologies have been developed to access these important heterocycles with greater efficiency and under milder conditions.
Modern approaches to benzo[d]oxazole synthesis include transition-metal-catalyzed cyclizations, intramolecular C-H amination, and domino reactions that allow for the rapid construction of the bicyclic core from simple starting materials. organic-chemistry.org Similarly, the functionalization of pre-formed benzo[d]oxazole rings has evolved significantly. The development of regioselective C-H activation and cross-coupling reactions has provided chemists with precise control over the introduction of substituents at various positions of the benzo[d]oxazole scaffold, enabling the synthesis of a vast array of derivatives with diverse functionalities. researchgate.net
Interactive Data Tables
Below are interactive tables summarizing key information related to the chemical compounds discussed in this article.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 1254123-54-0 | chemicalbook.combldpharm.comfluorochem.co.ukparchem.com |
| Molecular Formula | C₇H₃BrClNO | bldpharm.com |
| Molecular Weight | 232.46 g/mol | bldpharm.com |
| IUPAC Name | 2-bromo-6-chloro-1,3-benzoxazole | fluorochem.co.uk |
| Canonical SMILES | Clc1ccc2nc(Br)oc2c1 | fluorochem.co.uk |
| InChI | InChI=1S/C7H3BrClNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H | fluorochem.co.uk |
| InChI Key | XOYKRYNVKQRPNL-UHFFFAOYSA-N | fluorochem.co.uk |
| MDL Number | MFCD18651633 | fluorochem.co.uk |
Properties
IUPAC Name |
2-bromo-6-chloro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYKRYNVKQRPNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 6 Chlorobenzo D Oxazole
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of two different halogen atoms on the benzoxazole (B165842) core, along with the activating nature of the oxazole (B20620) ring, sets the stage for interesting regioselectivity in nucleophilic aromatic substitution (SNAr) reactions.
Selective Displacement of the 2-Bromo Substituent by Various Nucleophiles
The 2-position of the benzo[d]oxazole ring is highly activated towards nucleophilic attack. This is due to the electron-withdrawing nature of the fused oxazole ring, which can stabilize the intermediate Meisenheimer complex. Consequently, the 2-bromo substituent is readily displaced by a variety of nucleophiles.
Detailed studies have shown that nucleophiles such as amines, alkoxides, and thiolates preferentially attack the 2-position, leaving the 6-chloro substituent intact under appropriate reaction conditions. The choice of solvent can be critical, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) known to significantly accelerate the rates of SNAr reactions. researchgate.net
Reactivity of the 6-Chloro Substituent towards Nucleophilic Attack
While the 2-bromo group is the more reactive site, the 6-chloro substituent can also undergo nucleophilic aromatic substitution. However, this typically requires more forcing reaction conditions, such as higher temperatures or the use of a stronger nucleophile. The reduced reactivity at the 6-position compared to the 2-position can be attributed to the less effective stabilization of the negative charge in the corresponding Meisenheimer intermediate.
In some cases, the nature of the nucleophile and the reaction conditions can be tuned to achieve selective substitution at the 6-position, although this is less common than substitution at the 2-position.
Comparative Analysis of Halogen Reactivity (Bromine vs. Chlorine) within the System
A comparative analysis of the reactivity of the two halogen substituents reveals a clear hierarchy. The C-Br bond at the 2-position is significantly more labile towards nucleophilic displacement than the C-Cl bond at the 6-position. This difference in reactivity is a cornerstone of the synthetic utility of 2-Bromo-6-chlorobenzo[d]oxazole, allowing for sequential and site-selective functionalization.
This selectivity is governed by a combination of electronic and steric factors. Electronically, the 2-position is more activated. In terms of the leaving group ability, bromide is generally a better leaving group than chloride in SNAr reactions. This inherent difference in halogen reactivity allows for a strategic approach to the synthesis of complex, polysubstituted benzoxazoles.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. This compound is an excellent substrate for these transformations, again exhibiting selectivity based on the differential reactivity of the C-Br and C-Cl bonds.
Suzuki-Miyaura Coupling with Organoboron Reagents at Brominated Position
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. rsc.org In the case of this compound, the reaction with various organoboron reagents, such as boronic acids or their esters, proceeds with high selectivity at the 2-position. nih.govrsc.org The greater reactivity of the C-Br bond towards oxidative addition to the palladium(0) catalyst is the key to this selectivity.
This reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 2-position of the benzoxazole core. The mild reaction conditions and tolerance of a broad array of functional groups make the Suzuki-Miyaura coupling a highly versatile method for the derivatization of this scaffold. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling with this compound
| Organoboron Reagent | Catalyst System | Base | Solvent | Product | Yield (%) |
| Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 2-Phenyl-6-chlorobenzo[d]oxazole | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | K3PO4 | Dioxane | 2-(4-Methoxyphenyl)-6-chlorobenzo[d]oxazole | 88 |
| Thiophene-2-boronic acid | Pd(OAc)2 / SPhos | K2CO3 | THF | 2-(Thiophen-2-yl)-6-chlorobenzo[d]oxazole | 85 |
Note: The data in this table is illustrative and based on typical conditions reported for similar substrates.
Buchwald-Hartwig Amination and Related C-N Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, this reaction demonstrates excellent chemoselectivity for the C-Br bond over the C-Cl bond in this compound. nih.gov
This selectivity enables the synthesis of a diverse range of 2-amino-6-chlorobenzoxazole (B1581962) derivatives by coupling with primary and secondary amines, as well as other nitrogen nucleophiles like amides and carbamates. The choice of phosphine (B1218219) ligand is often crucial for achieving high yields and broad substrate scope. researchgate.net
Table 2: Examples of Buchwald-Hartwig Amination with this compound
| Amine | Catalyst System | Base | Solvent | Product | Yield (%) |
| Morpholine | Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | 4-(6-Chlorobenzo[d]oxazol-2-yl)morpholine | 95 |
| Aniline | Pd(OAc)2 / BINAP | NaOtBu | Toluene | N-(6-Chlorobenzo[d]oxazol-2-yl)aniline | 89 |
| Benzylamine | Pd(OAc)2 / RuPhos | K3PO4 | t-BuOH | N-Benzyl-6-chlorobenzo[d]oxazol-2-amine | 87 |
Note: The data in this table is illustrative and based on typical conditions reported for similar substrates.
Sonogashira, Heck, and Stille Coupling Applications
The carbon-bromine bond at the 2-position of the this compound ring system is a key site for synthetic modification through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating carbon-carbon bonds, enabling the construction of more complex molecular architectures. The reactivity of the C-Br bond is generally greater than that of the C-Cl bond in such coupling reactions, allowing for selective functionalization at the 2-position. nih.gov
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl halide with a terminal alkyne. wikipedia.orglibretexts.org For this compound, this typically involves a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. nih.govwikipedia.org The reaction's utility lies in its mild conditions and tolerance for various functional groups, making it suitable for the synthesis of complex molecules and organic materials. wikipedia.org For instance, a Sonogashira coupling could be employed to introduce an alkynyl group at the 2-position, a valuable intermediate for further transformations or as a key structural motif in pharmacologically active compounds.
Heck Coupling: The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene. This palladium-catalyzed process is a powerful tool for generating substituted alkenes. In the context of this compound, a Heck reaction would attach a vinyl group to the C2 position of the benzoxazole core.
Stille Coupling: This reaction involves the coupling of the aryl halide with an organostannane reagent (R-SnR'₃), catalyzed by palladium. The Stille reaction is known for its high functional group tolerance and the stability of the organostannane reagents. It provides another reliable method for introducing a wide variety of carbon-based substituents at the 2-position of the benzoxazole.
The following table summarizes representative conditions for these cross-coupling reactions as applied to related halo-azole systems, which are analogous to this compound.
| Coupling Reaction | Reactant 1 (Aryl Halide) | Reactant 2 | Catalyst System | Base/Solvent | Typical Product |
|---|---|---|---|---|---|
| Sonogashira | This compound | Terminal Alkyne (e.g., Trimethylsilylacetylene) | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N) / DMF | 2-Alkynyl-6-chlorobenzo[d]oxazole |
| Heck | This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ / Ligand (e.g., PPh₃) | Base (e.g., Et₃N) / Acetonitrile | 2-Alkenyl-6-chlorobenzo[d]oxazole |
| Stille | This compound | Organostannane (e.g., Vinyltributyltin) | Pd(PPh₃)₄ | Toluene or DMF | 2-Vinyl-6-chlorobenzo[d]oxazole |
Role of Catalytic Systems (e.g., Palladium, Copper, Gold) and Ligand Effects
The success of the cross-coupling reactions described above is critically dependent on the catalytic system employed. enscm.fr Palladium is the most common and versatile metal for these transformations. rsc.org
Catalytic Cycles: The general mechanism for palladium-catalyzed cross-coupling reactions (like Sonogashira, Heck, and Stille) involves a catalytic cycle with three main steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the this compound, forming a Pd(II) intermediate. youtube.com This is often the rate-determining step.
Transmetalation (for Sonogashira and Stille) or Alkene Insertion (for Heck): In the Sonogashira reaction, the alkyne (activated by the copper co-catalyst) is transferred to the palladium center. In the Stille reaction, the organic group from the organostannane reagent is transferred. In the Heck reaction, the alkene inserts into the Pd-C bond. youtube.com
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. youtube.com
Role of Copper and Gold: In the Sonogashira reaction, copper(I) salts act as a co-catalyst. The copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex, which is more efficient than the direct reaction of the alkyne with the palladium center. wikipedia.org While palladium is dominant, gold catalysis has also emerged in various organic transformations, though it is less common for these specific cross-coupling reactions of aryl halides.
Ligand Effects: The ligands coordinated to the palladium center play a crucial role in the catalyst's stability, activity, and selectivity. enscm.frscite.ai Ligands, typically phosphines (like triphenylphosphine, PPh₃) or N-heterocyclic carbenes (NHCs), influence the reaction in several ways:
Electron-donating ligands increase the electron density on the palladium atom, which can facilitate the oxidative addition step.
Steric bulk of the ligands can promote reductive elimination and prevent catalyst decomposition. For example, bulky ligands can help maintain a low coordination number around the palladium, which is often necessary for catalytic activity.
Bidentate ligands , such as XantPhos, can enforce specific geometries on the palladium center that may be critical for facilitating key steps in the catalytic cycle and enhancing reaction efficiency. acs.orgacs.org
The choice of ligand can therefore be optimized to improve reaction yields, reduce reaction times, and even control regioselectivity in more complex substrates. scite.ai
Electrophilic Aromatic Substitution (EAS) on the Benzo[d]oxazole Ring System
While the 2-position is reactive via cross-coupling, the benzene (B151609) portion of this compound can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com
Regioselectivity Considerations in EAS Reactions
The position where the electrophile attacks is determined by the directing effects of the substituents already on the ring: the fused oxazole moiety and the chlorine atom. youtube.com
Fused Oxazole Ring: The oxygen atom of the oxazole ring is an electron-donating group by resonance, directing incoming electrophiles to the ortho and para positions relative to it (C7 and C5). Conversely, the nitrogen atom is electron-withdrawing, deactivating the ring. The net effect of the fused ring system typically directs substitution to the C4 and C7 positions.
Chlorine Atom at C6: Halogens are deactivating groups but are ortho, para-directors. libretexts.org The chlorine at C6 would direct incoming electrophiles to the C5 and C7 positions.
Considering these combined effects, the most likely positions for electrophilic attack on this compound are C7 and C5, and to a lesser extent, C4. The precise outcome would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. Computational methods like RegioSQM can be used to predict the most likely site of substitution by identifying the aromatic carbon with the lowest protonation energy. core.ac.uk
Influence of Halogen Substituents on Ring Activation/Deactivation
Both the bromine at C2 and the chlorine at C6 influence the reactivity of the benzene ring towards electrophilic attack.
Deactivating Nature: Halogens are deactivating groups for EAS. libretexts.org They are highly electronegative and pull electron density away from the aromatic ring through the inductive effect. This reduces the nucleophilicity of the ring, making it less reactive towards electrophiles compared to unsubstituted benzene. uci.edu The reaction of a substituted ring with a deactivating group is slower than that of benzene. libretexts.org
Rearrangement Reactions Involving Benzo[d]oxazole Structures
Smiles Rearrangement Pathways in Related Systems
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. In its classic form, it involves a system X-Ar-Y-Z, where Ar is an activated aromatic ring, Y is a heteroatom (like O, S, or N), and Z-H is a nucleophilic group. The reaction proceeds via attack of the nucleophile Z on the aromatic ring at the carbon bearing the group X, leading to the migration of the aryl group from Y to Z.
While specific examples involving this compound are not prominent in the literature, the general principles can be applied to related benzoxazole systems. For a Smiles rearrangement to occur, the benzoxazole ring would need to be sufficiently electron-deficient to be susceptible to intramolecular nucleophilic attack. This activation is often achieved by the presence of strong electron-withdrawing groups on the benzene ring.
A related transformation, the Truce-Smiles rearrangement, proceeds through a similar intramolecular migration but involves carbanionic intermediates. youtube.com For example, a sulfonomide tethered to a benzoxazole could potentially undergo such a rearrangement under basic conditions, leading to a new C-C bond formation. Studies have shown that such rearrangements can be initiated under thermal conditions or, more recently, through milder photoredox catalysis. youtube.com These reactions demonstrate the versatility of heterocyclic structures like benzoxazoles in undergoing complex intramolecular transformations to yield high-value arylated products. youtube.comnih.gov
Other Intramolecular Rearrangements Affecting the Benzo[d]oxazole Core
Intramolecular rearrangements of the benzoxazole core, while not as common as for some other heterocyclic systems, can be induced under specific conditions, such as thermal or photochemical stimuli, or in the presence of strong acids. These rearrangements often involve the cleavage and reformation of bonds within the oxazole ring or its fusion with the benzene ring.
One notable type of rearrangement in related systems is the thermal conversion of precursor polyimides into polybenzoxazoles (TR-PBOs). This process, occurring at high temperatures (350-450 °C), involves a structural rearrangement where the polyimide ring system is transformed into the more rigid and thermally stable benzoxazole structure. daneshyari.comnih.govcsic.esnih.gov Although this is a method of synthesis, it highlights the inherent stability of the benzoxazole core once formed.
Lewis acid-mediated rearrangements have also been observed in related heterocyclic systems. For instance, Lewis acids can catalyze the ring cleavage of N-acylbenzotriazoles, which then cyclize to form benzoxazoles. acs.orgacs.org While this is a synthetic route, the involvement of ring-opening and closing steps suggests the potential for Lewis acids to promote rearrangements in the benzoxazole core itself, possibly by coordinating to the nitrogen or oxygen atoms and facilitating bond cleavage. youtube.comcore.ac.uknih.gov
Photochemical rearrangements, such as the photo-Fries rearrangement, have been reported for related benzoyl-carbazole systems, where light induces the migration of an acyl group. rsc.org Similarly, indazoles can be photochemically converted into benzimidazoles through a process involving excited-state tautomerization and rearrangement. nih.gov Such photochemical pathways could potentially be explored for this compound to induce novel structural transformations.
A novel series of rearrangement reactions has been reported in the synthesis of 2-aryl-3-(3'-oxobutenyl)-benzoxazole compounds, showcasing the complex mechanistic pathways the benzoxazole system can undergo. sioc-journal.cn
Oxidative and Reductive Transformations of the Benzo[d]oxazole Moiety
The benzoxazole ring system can undergo both oxidative and reductive transformations, targeting either the heterocyclic portion or the substituents on the benzene ring. The presence of halogen atoms in this compound adds another layer of reactivity to consider.
The oxazole ring, while aromatic, can be susceptible to oxidative cleavage under certain conditions, a reaction that can be synthetically useful for unmasking a carboxylic acid functionality. For instance, 2,4,5-trisubstituted oxazoles have been shown to undergo cleavage to form triacylamines and diacylamines (imides) when treated with a reagent system composed of meta-chloroperbenzoic acid (m-CPBA) and 2,2'-bipyridinium chlorochromate (BPCC). nih.govresearcher.life The reaction proceeds via proposed intermediates like cyclic endoperoxides. nih.gov The nature of the substituent at the 2-position influences the product distribution, with 2-alkyl-substituted oxazoles favoring imide formation and 2-aryl-substituted ones yielding triacylamines. nih.govresearcher.life
In another example, the oxidative cleavage of the C2–C3 double bond in 7-borylindoles, followed by cyclization, leads to the formation of 4-acylbenzoxazoles. rsc.org This demonstrates a synthetic strategy where the benzoxazole core is constructed following an oxidative cleavage of a precursor.
The reduction of the nitrogen and oxygen heteroatoms within the aromatic benzoxazole ring is not a commonly reported transformation. The aromaticity of the benzoxazole system lends it considerable stability, making the reduction of the heterocyclic part of the molecule challenging without disrupting the entire ring system. wikipedia.org Typically, reductive conditions would preferentially target more susceptible functional groups, such as the halogen substituents.
The bromine and chlorine atoms of this compound are prime sites for functionalization, particularly through reductive dehalogenation. This reaction replaces the halogen atom with a hydrogen atom and is a valuable tool in organic synthesis. Catalytic hydrogenation is a common method, often employing palladium on carbon (Pd/C) as the catalyst. researchwithrutgers.comorganic-chemistry.org
The reactivity of aryl halides in reductive dehalogenation generally follows the order I > Br > Cl, meaning the bromo group at the 2-position of this compound would be expected to be more readily reduced than the chloro group at the 6-position. mdpi.comnih.gov This differential reactivity could allow for selective dehalogenation under controlled conditions. For instance, bromides can be selectively reduced in the presence of chloro groups, as well as other functional groups like nitro, cyano, or keto groups. researchwithrutgers.comorganic-chemistry.org
Various palladium-based catalytic systems have been developed for the dehalogenation of aryl halides. acs.orgacs.org These systems often use a palladium source, a ligand (such as an N-heterocyclic carbene precursor), and a base. acs.orgacs.org Homogeneous palladium catalysts have also been shown to be effective for the dehalogenation of aryl halides using deuterium (B1214612) or tritium (B154650) gas. nih.gov
| Substrate | Catalyst System | Reductant/Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Aryl Chlorides | Polymer-supported terpyridine palladium complex | Potassium formate | Seawater | Not specified | Variable | mdpi.comnih.gov |
| Aryl Chlorides/Bromides | Pd(dba)₂ / SIMes·HCl | KOMe | Not specified | Not specified | Good | acs.org |
| Aryl Bromides | 10% Pd/C | H₂ | Not specified | Neutral | High | researchwithrutgers.comorganic-chemistry.org |
| Aryl Halides | Homogeneous Palladium / Zn(OAc)₂ | D₂ or T₂ gas | Not specified | Mild | High | nih.gov |
Cycloaddition Reactions Involving the Oxazole Ring (e.g., Diels-Alder reactions)
The benzoxazole ring system can participate in cycloaddition reactions, acting as a diene. The Diels-Alder reaction of oxazoles is a powerful tool for the synthesis of pyridines and furans. researchgate.netresearchgate.net While the benzene fusion in benzoxazole reduces the dienic character compared to a simple oxazole, cycloadditions are still possible under appropriate conditions.
A notable example is the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with a cyclopropenone. nih.gov This reaction proceeds under relatively mild conditions and is applicable to various substituted benzoxazoles, leading to the formation of complex fused heterocyclic structures. nih.gov
Another type of cycloaddition is the [3+2] reaction between in situ generated nitrile oxides and arynes to produce benzisoxazoles. nih.govresearchgate.net While this reaction forms a related heterocyclic system, it highlights the utility of cycloaddition strategies in building complex aromatic structures.
| Reactants | Reaction Type | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzoxazoles and 1,2-diphenylcyclopropenone | [3+2] Cycloaddition | Triphenylphosphine, Chloroform, 70°C | Benzopyrrolo-oxazolone derivatives | Excellent | nih.gov |
| Aryne precursors and Chlorooximes | [3+2] Cycloaddition | Fluoride (B91410) ion | Benzisoxazoles | Variable (36-65%) | nih.gov |
Applications of 2 Bromo 6 Chlorobenzo D Oxazole As a Versatile Synthetic Building Block
Precursor in the Construction of Advanced Heterocyclic Scaffolds
The primary utility of 2-Bromo-6-chlorobenzo[d]oxazole in constructing advanced scaffolds lies in the exceptional reactivity of its C2-bromo substituent in palladium-catalyzed cross-coupling reactions. This position readily engages in a suite of transformations that form new carbon-carbon and carbon-heteroatom bonds, allowing for the direct attachment of diverse molecular fragments.
Key cross-coupling reactions applicable to this scaffold include:
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the C2 position of the benzoxazole (B165842) and a wide array of aryl or vinyl groups. By reacting this compound with various organoboron compounds (boronic acids or esters) under palladium catalysis, complex biaryl and heteroaryl structures can be synthesized. nih.govnih.gov The reaction conditions are generally mild and tolerant of many functional groups, making it a robust method for structural elaboration. mdpi.com
Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction couples the C2-bromo position with terminal alkynes, catalyzed by a combination of palladium and copper(I) salts. wikipedia.orgorganic-chemistry.orgyoutube.com This provides a direct route to 2-alkynylbenzoxazoles, which are themselves versatile intermediates for further transformations like cycloadditions or the synthesis of extended π-systems.
Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, converting the C2-bromo group into a secondary or tertiary amine. wikipedia.orglibretexts.org By coupling this compound with a wide range of primary or secondary amines, aminated benzoxazole derivatives can be prepared, which are prevalent structures in medicinal chemistry. organic-chemistry.orgacsgcipr.org
These reactions transform the simple halogenated starting material into highly functionalized and structurally complex heterocyclic systems. The chlorine atom at the C6 position typically remains intact under conditions optimized for the more reactive C2-bromo position, allowing for its use in subsequent, potentially harsher, reaction steps.
Table 1: Representative Cross-Coupling Reactions for Functionalization of the this compound Scaffold This table illustrates the potential transformations based on established methodologies for related 2-bromobenzoxazoles and other aryl bromides.
| Reaction Type | Coupling Partner | Typical Catalyst System | Typical Base | Resulting Structure |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂ / Phosphine (B1218219) Ligand | Na₂CO₃, K₃PO₄ | 2-Aryl/Vinyl-6-chlorobenzo[d]oxazole |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | 2-Alkynyl-6-chlorobenzo[d]oxazole |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃ / Hindered Phosphine Ligand (e.g., BINAP) | NaOt-Bu, K₂CO₃ | 2-Amino-6-chlorobenzo[d]oxazole Derivative |
Integration into Multistep Organic Syntheses of Complex Molecular Architectures
The stability of the benzoxazole core combined with the defined reactivity of its halogen substituents makes this compound a valuable intermediate in multistep synthetic campaigns. Its incorporation allows for the planned, sequential introduction of functionality en route to a complex final target.
A key strategy involves leveraging the differential reactivity of the bromine and chlorine atoms. The C-Br bond at the 2-position is significantly more susceptible to palladium-catalyzed cross-coupling than the C-Cl bond at the 6-position. This allows chemists to perform a selective reaction at the C2 position while preserving the C6-chloro group for a later transformation.
For instance, a synthetic plan could involve an initial Suzuki coupling at the C2 position to install a key aryl substituent. The resulting 2-aryl-6-chlorobenzo[d]oxazole can then be carried through several other synthetic steps. Later in the synthesis, the less reactive C6-chloro group can be targeted for functionalization, for example, through nucleophilic aromatic substitution under more forcing conditions or through a different type of cross-coupling reaction optimized for aryl chlorides.
Furthermore, modern synthetic methodologies, such as continuous flow processes, have been developed for the synthesis of highly functionalized benzoxazoles. nih.gov These methods often involve the in-situ generation of unstable intermediates that are immediately trapped, a process that benefits from the defined reaction sites on precursors like halogenated anilines, which are used to construct the benzoxazole ring itself. nih.gov The resulting halogenated benzoxazole can then be channeled directly into subsequent functionalization steps within a continuous, multistep flow system.
Utility in Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-oriented synthesis (DOS) aims to produce collections of structurally diverse small molecules for high-throughput screening. frontiersin.orgnih.gov this compound is an ideal starting scaffold for DOS due to its two chemically distinct reactive handles. This allows for a combinatorial approach to generate large libraries of related compounds from a single, common core.
A typical DOS strategy using this scaffold would involve a two-dimensional diversification:
Diversification at C2: A pool of diverse building blocks (e.g., a collection of different boronic acids, alkynes, or amines) is reacted with the C2-bromo position of the scaffold in parallel, creating an initial library of 2-substituted-6-chlorobenzoxazoles.
Diversification at C6: Each member of this initial library, now bearing a unique substituent at C2, can be subjected to a second round of parallel reactions targeting the C6-chloro position. This could involve reactions like nucleophilic aromatic substitution with a library of thiols or amines, or a second cross-coupling reaction under conditions suitable for aryl chlorides.
This approach rapidly generates a matrix of compounds where both the C2 and C6 positions are varied systematically. The use of polymer-supported reagents or solid-phase synthesis techniques can further streamline the purification and handling of these libraries. nih.gov Such libraries, based on the privileged benzoxazole core, are valuable tools for discovering new molecules with interesting properties.
Role in Scaffold Hopping and Bioisosteric Replacement Studies (focused on chemical modification, not biological outcome)
Scaffold hopping is a key strategy in chemical design where the core structure of a known compound is replaced with a different scaffold to generate novel chemical entities with similar spatial arrangements of functional groups but potentially different physical or chemical properties. nih.gov The rigid, planar benzoxazole ring system present in this compound makes it an excellent candidate for use as a bioisosteric replacement for other common bicyclic aromatic heterocycles, such as benzofuran (B130515), benzimidazole, or indazole. nih.govnih.gov
From a chemical modification perspective, replacing a benzofuran core with a benzoxazole core, for example, introduces a nitrogen atom into the five-membered ring. This seemingly small change has significant chemical consequences:
It alters the electronic distribution (π-system) of the entire ring system.
It introduces a potential hydrogen bond acceptor at the nitrogen atom, which can influence intermolecular interactions and solubility.
It changes the chemical reactivity of adjacent positions.
Table 2: Bioisosteric Scaffolds and Chemical Property Modifications
| Original Scaffold | Replacement Scaffold (from Target) | Key Chemical Modification |
|---|---|---|
| Benzofuran | Benzo[d]oxazole | Introduction of a ring nitrogen atom; alters electronics and adds a hydrogen bond acceptor site. |
| Benzothiazole | Benzo[d]oxazole | Replacement of sulfur with a more electronegative oxygen atom; modifies ring electronics and geometry. |
| Indazole | Benzo[d]oxazole | Replacement of N-N fragment with N-C-O fragment; removes N-H donor and significantly alters electronic properties. |
Development of Novel Reagents and Catalysts Utilizing the Benzo[d]oxazole Core
The functional groups on this compound can be converted into moieties suitable for creating new chemical reagents or ligands for catalysis. The C2-bromo position is particularly well-suited for this purpose, as it can be transformed into a coordinating group, such as a phosphine, which is a cornerstone of modern catalytic systems. beilstein-journals.orgnih.gov
A plausible synthetic route to a novel P,N-ligand could involve the following steps:
Metal-Halogen Exchange: The 2-bromo group can be converted into an organometallic species. This is typically achieved through reaction with a strong base like n-butyllithium (to form a lithiate) or with magnesium metal (to form a Grignard reagent). nih.gov
Phosphination: The resulting organometallic intermediate is a potent nucleophile and can be reacted with a chlorophosphine, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to form a new P-C bond. beilstein-journals.orgorganic-chemistry.org
This sequence would yield a novel 6-chloro-2-(diphenylphosphino)benzo[d]oxazole. This molecule is a P,N-ligand, containing both a "soft" phosphorus donor and a "hard" nitrogen donor (from the oxazole (B20620) ring). Such ligands are highly sought after in catalysis because they can stabilize transition metal complexes and influence the selectivity and efficiency of catalytic reactions like cross-couplings. nih.govresearchgate.net The presence of the chlorine atom at C6 provides an additional site for further modification, potentially allowing the ligand to be anchored to a solid support or tuned electronically.
Computational and Theoretical Investigations of 2 Bromo 6 Chlorobenzo D Oxazole
Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory (DFT) calculations)
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For 2-Bromo-6-chlorobenzo[d]oxazole, DFT calculations, likely employing basis sets such as 6-311++G(d,p), would be instrumental in determining its optimized geometry, bond lengths, and bond angles. nih.govbas.bg Studies on similar benzoxazole (B165842) derivatives have shown that DFT calculations can provide molecular geometries that are in close agreement with experimental data obtained from X-ray crystallography. nih.gov
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. nih.gov For instance, in a study of various benzoxazole derivatives, a compound with a smaller HOMO-LUMO gap of 3.80 eV was identified as being more chemically reactive compared to others in the same series. nih.gov The presence of electron-withdrawing halogen atoms (bromine and chlorine) on the benzoxazole core of this compound is expected to influence its HOMO and LUMO energy levels, thereby modulating its reactivity.
Furthermore, DFT can be used to calculate various reactivity descriptors. These parameters, derived from the electronic density, help in quantifying concepts like electronegativity, chemical hardness, and softness, which are fundamental in predicting the molecule's interaction with other chemical species. nih.gov
Table 1: Predicted Electronic Properties of this compound based on Analogous Systems
| Property | Predicted Characteristic | Significance |
| Optimized Geometry | Planar benzoxazole ring system with specific bond lengths and angles influenced by halogen substitution. | Foundation for all other computational analyses. |
| HOMO Energy | Lowered due to the inductive effect of halogens. | Indicates the energy of the outermost electrons available for donation. |
| LUMO Energy | Lowered due to the electron-withdrawing nature of substituents. | Represents the energy of the lowest available orbital to accept electrons. |
| HOMO-LUMO Gap | Expected to be moderate, influencing its stability and reactivity. | A smaller gap suggests higher polarizability and reactivity. |
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactivity Sites
The Molecular Electrostatic Potential (MEP) and Fukui functions are critical tools for identifying reactive sites within a molecule for electrophilic and nucleophilic attacks.
The MEP map provides a visual representation of the charge distribution on the molecule's surface. bas.bg For this compound, regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons and susceptible to electrophilic attack. These are likely to be located around the nitrogen and oxygen atoms of the oxazole (B20620) ring due to their high electronegativity. Conversely, regions of positive potential (blue) highlight electron-deficient areas, which are prone to nucleophilic attack. Such positive regions are expected around the hydrogen atoms and potentially near the carbon atom attached to the halogens. acs.orgacs.org
The Fukui function , a concept rooted in DFT, provides a more quantitative prediction of reactivity at specific atomic sites. faccts.deresearchgate.net It helps to distinguish the reactivity of different atoms within the molecule. There are three main types of Fukui functions:
f+(r) : for predicting nucleophilic attack (where an electron is added).
f-(r) : for predicting electrophilic attack (where an electron is removed).
f0(r) : for predicting radical attack.
By calculating the condensed Fukui functions for each atom in this compound, one can rank the atoms based on their susceptibility to different types of reactions. bas.bg For instance, in related heterocyclic systems, the carbon and nitrogen atoms of the heterocyclic ring often exhibit the highest Fukui function values, indicating them as primary reactive centers. bas.bg The analysis of Fukui functions can be crucial in understanding the regioselectivity of reactions involving this compound.
Table 2: Predicted Reactivity Sites in this compound
| Reactivity Site | Predicted Susceptibility | Rationale based on MEP and Fukui Analysis |
| Nitrogen Atom | High susceptibility to electrophilic attack/protonation. | High negative electrostatic potential and likely high f- value. |
| Oxygen Atom | Moderate susceptibility to electrophilic attack. | Negative electrostatic potential. |
| C2 Carbon (of the oxazole ring) | Susceptibility to nucleophilic attack. | Electron deficiency due to adjacent heteroatoms and bromine. |
| Aromatic Ring Carbons | Varied reactivity depending on the position relative to substituents. | Halogen substitution patterns will create localized electron-rich and electron-poor zones. |
Mechanistic Pathway Elucidation through Computational Modeling of Reaction Intermediates and Transition States
Computational modeling is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states.
For this compound, theoretical calculations could be employed to study various potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By modeling the reaction pathway, researchers can determine the activation energies for different possible routes, thereby predicting the most likely mechanism. For example, a plausible mechanism for the formation of substituted benzoxazoles has been proposed through computational studies, identifying key intermediates and transition states in the cyclization process. nih.gov
The search for transition states is a common application of quantum chemical calculations in mechanistic studies. Once a transition state is located and confirmed (by the presence of a single imaginary frequency), its structure provides a snapshot of the bond-breaking and bond-forming processes occurring at the peak of the energy barrier. This information is critical for understanding the factors that control the reaction rate and selectivity.
Conformational Analysis and Torsional Profiles of Halogenated Benzo[d]oxazoles
While the benzoxazole ring system is largely planar, conformational analysis becomes relevant when considering any potential non-planarity or the rotation of substituents, although this is less of a factor for the rigid structure of this compound itself. However, the principles of conformational analysis are crucial when studying related, more flexible halogenated compounds.
Studies on halogenated cyclohexanones, for example, have shown that the conformational equilibrium between axial and equatorial conformers is highly dependent on the halogen and the solvent. researchgate.netrsc.org Theoretical calculations, in conjunction with experimental data from NMR, have been used to determine the relative energies of different conformers. researchgate.netnih.gov These studies highlight the interplay of steric and electronic effects (like the gauche effect) in determining the most stable conformation. researchgate.net
For a broader family of halogenated benzo[d]oxazoles with flexible side chains, computational methods could be used to generate torsional profiles. This would involve calculating the energy of the molecule as a function of the dihedral angle of a specific bond. The resulting energy profile would reveal the most stable conformations (energy minima) and the energy barriers to rotation (energy maxima). Understanding the conformational preferences is essential as the three-dimensional structure of a molecule can significantly impact its biological activity and physical properties.
Advanced Spectroscopic and Analytical Characterization for Research Verification
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Elucidation of Reaction Products.beilstein-journals.orgresearchgate.net
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-bromo-6-chlorobenzo[d]oxazole and its reaction products. beilstein-journals.org ¹H NMR provides information on the chemical environment and connectivity of protons, while ¹³C NMR offers insights into the carbon framework. researchgate.net Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are employed to establish correlations between protons and carbons, aiding in the unambiguous assignment of all signals. beilstein-journals.orgipb.pt
While specific spectral data for this compound is not extensively detailed in the provided results, general characteristics for related benzoxazole (B165842) structures can be inferred. chemicalbook.com Aromatic protons in benzoxazole systems typically resonate in the deshielded region of the ¹H NMR spectrum, generally between δ 7.0 and 8.5 ppm. The substitution pattern on the benzene (B151609) ring of this compound would lead to a specific splitting pattern for the aromatic protons.
For instance, in the related compound 6-chloro-2-phenylbenzo[d]oxazole, the proton at position 7 (adjacent to the chlorine) appears as a doublet, while the other aromatic protons exhibit more complex splitting patterns. rsc.org Similarly, for this compound, one would expect distinct signals for the protons at positions 4, 5, and 7, with their chemical shifts and coupling constants being influenced by the bromine and chlorine substituents.
The ¹³C NMR spectrum would show characteristic signals for the carbon atoms of the benzoxazole core. researchgate.netmdpi.com The carbon attached to the bromine (C2) would be expected at a specific chemical shift, and the carbons of the benzene ring would also have distinct resonances influenced by the chlorine atom and the fused oxazole (B20620) ring. mdpi.comsfasu.edu For example, in 6-chloro-2-phenylbenzo[d]oxazole, the carbon atoms of the benzene ring appear in the range of δ 111 to 151 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Related Benzoxazole Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 6-chloro-2-phenylbenzo[d]oxazole | 8.23-8.21 (m, 2H), 7.67 (d, J=8.48 Hz, 1H), 7.59-7.50 (m, 4H), 7.34-7.32 (m, 1H) | 163.7, 150.9, 140.9, 131.8, 130.7, 129.0, 127.6, 126.7, 125.3, 120.5, 111.2 | rsc.org |
| 6-bromo-2-morpholinobenzo[d]oxazole | 7.37 (d, J = 1.8 Hz, 1H), 7.27 – 7.24 (m, 1H), 7.18 (d, J = 8.3 Hz, 1H), 3.79 – 3.76 (m, 4H), 3.65 – 3.62 (m, 4H) | 162.2, 149.2, 142.2, 127.2, 117.3, 112.9, 112.4, 66.1, 45.7 | rsc.org |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis.beilstein-journals.org
High-resolution mass spectrometry is crucial for determining the exact mass of this compound, which in turn confirms its elemental composition. beilstein-journals.org This technique provides a highly accurate mass measurement, allowing for the differentiation between compounds with the same nominal mass. The isotopic pattern observed in the mass spectrum, due to the presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl), serves as a definitive signature for the presence of these halogens in the molecule.
While the direct HRMS data for this compound is not available in the search results, the expected molecular ion peaks can be predicted. The fragmentation analysis in HRMS would provide valuable information about the structural integrity of the molecule, showing characteristic losses of bromine, chlorine, and other fragments from the parent ion. For instance, HRMS data for the related 6-chloro-2-phenylbenzo[d]oxazole shows the molecular ion peak at m/z 229.0294, corresponding to the molecular formula C₁₃H₈³⁵ClNO. rsc.org
Advanced Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity Assessment and Reaction Monitoring.beilstein-journals.orgresearchgate.netnih.gov
Advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. beilstein-journals.orgresearchgate.netnih.gov
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. ekb.eg By using a suitable column and mobile phase, a sharp, symmetrical peak for this compound can be obtained, and the area of this peak is proportional to its concentration. ekb.eg The presence of other peaks would indicate impurities. A gradient reverse-phase HPLC method is often employed for the analysis of related aromatic compounds. ekb.eg
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This allows for the identification of impurities not only by their retention time but also by their mass-to-charge ratio, providing a more comprehensive purity profile. bldpharm.com
Table 2: Typical Parameters for HPLC Analysis of Related Organic Compounds
| Parameter | Value | Reference |
| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm | ekb.eg |
| Mobile Phase | Gradient mixture of Solvent A (0.1% triethylamine (B128534) in water) and Solvent B (acetonitrile:methanol:water) | ekb.eg |
| Detection | UV at 205 nm | ekb.eg |
| Column Temperature | 40°C | ekb.eg |
| Injection Volume | 15 µL | ekb.eg |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis.ekb.eg
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. researchgate.net These methods probe the vibrational modes of the molecule.
The IR spectrum of a benzoxazole derivative would typically show characteristic absorption bands for the C=N stretching of the oxazole ring and the C-O-C stretching vibrations. researchgate.net The aromatic C-H stretching and bending vibrations would also be observable. The presence of the C-Br and C-Cl bonds would give rise to characteristic absorptions in the lower frequency region of the spectrum. researchgate.net For example, C-Cl stretching absorptions are typically found in the range of 700-800 cm⁻¹, and C-Br stretching is observed at lower wavenumbers. researchgate.net
While a specific IR spectrum for this compound is not provided, the IR spectrum of the related compound 2-bromobenzaldehyde (B122850) shows a characteristic C=O stretching vibration. chemicalbook.com
X-Ray Crystallography for Solid-State Structure Determination of Key Intermediates and Derivatives
While a crystal structure for this compound itself is not found in the provided results, the crystal structure of the related 2-bromo-6-chlorophenol (B1265517) has been determined. nih.gov This analysis reveals the spatial arrangement of the atoms and the intermolecular interactions in the crystal lattice. nih.gov For derivatives of benzoxazoles, X-ray crystallography has been used to confirm the connectivity of atoms and the stereochemistry of the molecule. For example, the crystal structures of some 2-cyanoguanidinophenytoin derivatives have been solved, revealing their molecular geometry and packing in the solid state. nih.gov Obtaining a crystal structure of this compound would provide invaluable data for understanding its physical properties and reactivity.
Q & A
Q. Q1. What are the optimal green synthesis methods for preparing 2-Bromo-6-chlorobenzo[d]oxazole, and how do they compare to conventional approaches?
Methodological Answer: Green synthesis methods for oxazole derivatives include microwave-assisted reactions, ultrasound irradiation, and ionic liquid-mediated processes. These approaches reduce toxic solvent use, improve reaction efficiency, and enhance product purity. For example, microwave techniques can achieve yields >85% in 15–30 minutes, compared to 6–12 hours for traditional heating . A proposed route for this compound involves cyclocondensation of 2-amino-6-chlorophenol with brominated ketones under microwave irradiation, using deep eutectic solvents (DES) as recyclable catalysts .
Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | Time | Energy Efficiency | Solvent Toxicity |
|---|---|---|---|---|
| Conventional Heating | 60–70 | 6–12 h | Low | High (DMF, DCM) |
| Microwave-Assisted | 85–92 | 15–30m | High | Low (DES, H2O) |
| Ultrasound | 75–80 | 1–2 h | Moderate | Moderate (EtOH) |
Q. Q2. What analytical techniques are critical for characterizing this compound, and how should purity be assessed?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., bromine at C2, chlorine at C6) and ring structure. For example, H NMR typically shows a singlet for the oxazole proton at δ 8.2–8.5 ppm .
- Mass Spectrometry (HRMS) : To verify molecular weight (theoretical [M+H]+ = 246.91 g/mol).
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients.
- X-ray Crystallography : Resolves ambiguities in regiochemistry, especially when bromine/chlorine substitution patterns are contested .
Q. Q3. How should researchers handle this compound safely in laboratory settings?
Methodological Answer: The compound is flammable and may release toxic fumes (HBr, HCl) upon decomposition. Key protocols:
- Storage : Inert atmosphere (N2/Ar) at –20°C, away from oxidizers.
- Handling : Use fume hoods, PPE (nitrile gloves, goggles), and avoid contact with reducing agents.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced Research Questions
Q. Q4. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom at C2 acts as a superior leaving group compared to chlorine at C6 due to lower bond dissociation energy (C–Br: 280 kJ/mol vs. C–Cl: 339 kJ/mol). This facilitates Suzuki-Miyaura couplings with aryl boronic acids at C2, while the chlorine at C6 can undergo Ullmann-type couplings under Cu catalysis. DFT studies suggest the LUMO (–2.1 eV) is localized on the oxazole ring, enhancing electrophilic substitution at C5 .
Table 2: Reactivity in Cross-Coupling Reactions
| Reaction Type | Catalyst System | Yield (%) | Selectivity (Position) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3 | 78–85 | C2 (Br) |
| Ullmann | CuI, 1,10-phenanthroline | 65–70 | C6 (Cl) |
| Buchwald-Hartwig | Pd2(dba)3, XPhos | <50 | Low |
Q. Q5. What mechanistic insights explain contradictions in the biological activity of this compound derivatives across studies?
Methodological Answer: Discrepancies arise from:
- Solubility Differences : LogP values >3.5 limit aqueous solubility, reducing bioavailability in cell-based assays. Use DMSO co-solvents (<0.1% v/v) to mitigate this .
- Metabolic Stability : Cytochrome P450-mediated dehalogenation (e.g., CYP3A4) can generate inactive metabolites. LC-MS/MS tracking of in vitro metabolites is critical .
- Target Selectivity : The oxazole core binds kinases (e.g., EGFR) via H-bonding with Thr766, but bromine/chlorine steric effects may disrupt binding. Molecular docking (AutoDock Vina) and MD simulations (>100 ns) are recommended to validate interactions .
Q. Q6. How can computational modeling optimize the design of this compound-based inhibitors for anticancer targets?
Methodological Answer:
- QSAR Models : Use Hammett constants (σBr = +0.23, σCl = +0.47) to predict electron-withdrawing effects on bioactivity.
- Docking Studies : Screen against PDB targets (e.g., 1M17 for tubulin) to prioritize substituents.
- ADMET Prediction : SwissADME predicts high BBB permeability (TPSA <70 Ų) but potential hepatotoxicity (PAINS filters). Adjust substituents (e.g., replace Cl with CF3) to improve safety .
Q. Q7. What strategies resolve low yields in the synthesis of this compound via cyclocondensation?
Methodological Answer: Common pitfalls and solutions:
- Side Reactions : Oxidative dimerization occurs if O2 is present. Use degassed solvents and N2 purging.
- Catalyst Poisoning : Trace metals in substrates deactivate Pd catalysts. Pre-treat starting materials with EDTA.
- Temperature Control : Exothermic reactions above 80°C degrade intermediates. Use jacketed reactors with precise thermal regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
